

An In-depth Technical Guide to 4-Propylcyclohexanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Propylcyclohexanone*

Cat. No.: *B1345700*

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Propylcyclohexanone**, a substituted cyclohexanone derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's known synthesis methods, physicochemical properties, and its role as a chemical intermediate, with a focus on detailed experimental protocols and structured data presentation.

Introduction and Historical Context

4-Propylcyclohexanone, with the chemical formula $C_9H_{16}O$, is a cyclic ketone that has found utility as a key intermediate in the synthesis of more complex molecules, notably in the field of liquid crystal displays.^[1] While detailed historical records of its initial discovery and first synthesis are not extensively documented in readily available scientific literature, its preparation is rooted in the broader history of cyclohexanone derivatives chemistry. The synthesis of the parent compound, cyclohexanone, was first reported in 1888 by Edmund Drechsel.^[2] Modern synthesis routes for **4-Propylcyclohexanone**, such as the catalytic hydrogenation of 4-propylphenol, represent advancements in catalytic chemistry, allowing for more efficient and specific production.

This guide will focus on the well-documented aspects of **4-Propylcyclohexanone**, including its synthesis, physical and chemical properties, and established applications.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Propylcyclohexanone** are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	40649-36-3	[2][3][4][5][6]
Molecular Formula	C ₉ H ₁₆ O	[3][4]
Molecular Weight	140.22 g/mol	[2][3][4][5][6]
Appearance	Liquid	[3]
Boiling Point	219 °C at 1013 hPa	
Melting Point	< -70 °C	
Density	0.91 g/cm ³ at 20 °C	
Vapor Pressure	0.23 hPa at 20 °C	
Solubility in Water	1.96 g/L	
Refractive Index (n _{20/D})	1.453	
Flash Point	86 °C (closed cup)	
Autoignition Temperature	320 °C	

Table 2: Spectroscopic Data

Spectroscopic Method	Key Data Points	Reference
Mass Spectrometry (GC-MS)	NIST Number: 135297	[3]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra available from SpectraBase	[3]
¹³ C NMR Spectroscopy	Data available from SpectraBase	[3]

Synthesis of 4-Propylcyclohexanone

The most prominently described method for the synthesis of **4-Propylcyclohexanone** is the catalytic hydrodeoxygénéation (HDO) of 4-propylphenol. This process involves the reduction of the phenol ring and the deoxygenation of the hydroxyl group in a single catalytic step.

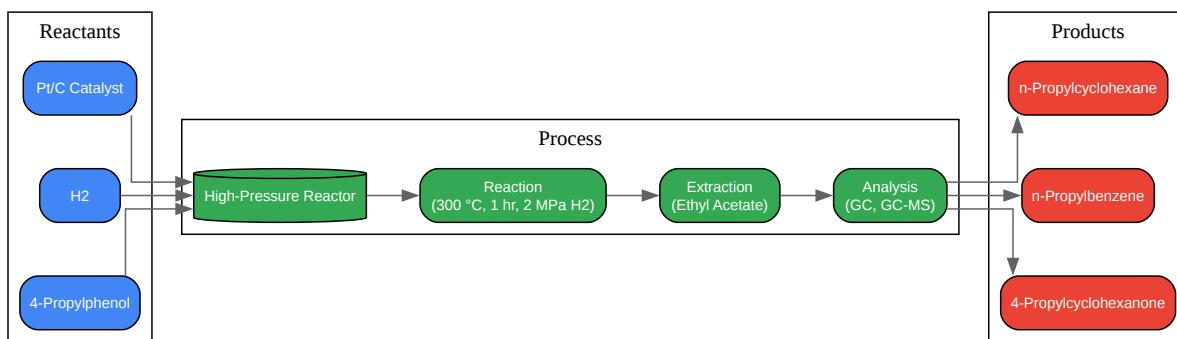
Experimental Protocol: Catalytic Hydrodeoxygénéation of 4-Propylphenol

This protocol is based on a general procedure for the synthesis of n-propylcyclohexane, n-propylbenzene, and 4-n-propylcyclohexanone from 4-propylphenol.[\[4\]](#)

Materials and Equipment:

- 4-Propylphenol (5.0 mmol, 681 mg)
- Platinum on carbon catalyst (2 wt% Pt loading, 98 mg)
- Deionized water (40 mL)
- High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
- Hydrogen gas (H₂)
- Ethyl acetate
- 2-Isopropylphenol (internal standard)
- Gas chromatograph (GC) with a capillary column (e.g., HR-1, 0.25 mm I.D. x 50 µm)
- Gas chromatograph-mass spectrometer (GC-MS) with a similar capillary column
- Centrifuge

Procedure:


- To a pre-dried high-pressure batch reactor, add 4-propylphenol (681 mg), the platinum catalyst (98 mg), and deionized water (40 mL).[\[4\]](#)
- Seal the reactor and pressurize with hydrogen gas to 2 MPa at room temperature.[\[4\]](#)

- Heat the reactor to the desired reaction temperature (e.g., 300 °C) while maintaining continuous stirring at 600 rpm.[4]
- Maintain the reaction at the set temperature for 1 hour.[4]
- After the reaction is complete, cool the reactor to room temperature.
- Extract the reaction mixture with ethyl acetate.
- Analyze the organic layer by GC and GC-MS using 2-isopropylphenol as an internal standard to determine the yield of **4-Propylcyclohexanone** and other products.[4]
- The catalyst can be recovered by centrifugation, followed by washing with ethyl acetate and drying in an oven at 120 °C for 2 hours for potential reuse.[4]

Yield:

Under specific conditions (300 °C, 1 hour), the reported yield for **4-Propylcyclohexanone** was 14%. [4] Other products included n-propylbenzene (33%) and n-propylcyclohexane (7%). [4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase [mdpi.com]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propylcyclohexanone: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345700#discovery-and-history-of-4-propylcyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com